

Commercial Availability of 1-Decylboronic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Decylboronic Acid

Cat. No.: B1351434

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1-**Decylboronic acid**, a valuable reagent in organic synthesis and drug discovery. The document details commercially available specifications, provides illustrative experimental protocols for its use, and outlines the typical supply chain for this specialty chemical.

Commercial Availability and Supplier Specifications

1-**Decylboronic acid** is readily available from a variety of chemical suppliers catering to the research and development sector. Purity levels typically range from 95% to 98%, with the compound being offered in quantities from grams to kilograms. The following table summarizes the offerings from several key suppliers.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
Thermo Scientific Chemicals	L19957	≥92.0% (GC)	1 g, 5 g, 25 g	\$487.65 (for 25 g)[1]
1st Scientific	ST002POP	95%	1 g, 5 g, 10 g, 25 g	\$18.00 (1 g), \$84.00 (5 g), \$138.00 (10 g), \$264.00 (25 g)[2]
Laibo Chem (via Orion Cientific)	-	-	5 g, 25 g	Inquire for pricing[3][4]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties:

- Molecular Formula: $C_{10}H_{23}BO_2$ [1][2]
- Molecular Weight: 186.10 g/mol [5]
- CAS Number: 24464-63-9[1][2][5]
- Appearance: White to pale cream powder[1]
- Melting Point: 86-89 °C[5]

Experimental Protocols

1-Decylboronic acid is a versatile building block, most notably utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Below are representative protocols for its synthesis and a typical application.

Synthesis of 1-Decylboronic Acid via Hydroboration of 1-Decene

This protocol describes a general method for the synthesis of alkylboronic acids from the corresponding alkene.

Materials:

- 1-Decene
- Pinacolborane (HBpin)
- $[\text{Ir}(\text{cod})\text{Cl}]_2$ (catalyst)
- dppm (ligand)
- Anhydrous solvent (e.g., THF or Dioxane)
- Aqueous HCl
- Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
- Anhydrous magnesium sulfate or sodium sulfate
- Argon or Nitrogen gas

Procedure:

- To a dry, argon-purged flask, add $[\text{Ir}(\text{cod})\text{Cl}]_2$ (e.g., 1-3 mol%) and dppm (e.g., 1-3 mol%).
- Add anhydrous solvent, followed by 1-decene (1.0 equivalent).
- Slowly add pinacolborane (1.1 equivalents) to the stirred solution at room temperature.
- Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by GC-MS or TLC.
- Upon completion, quench the reaction by the slow addition of aqueous HCl.
- Extract the product with an organic solvent.

- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
- The resulting **1-decylboronic acid** pinacol ester can often be used directly or hydrolyzed to the free boronic acid. For hydrolysis, the ester is stirred with a strong acid (e.g., HCl) in a biphasic system (e.g., ether/water) until the reaction is complete.

Suzuki-Miyaura Coupling of 1-Decylboronic Acid with an Aryl Halide

This protocol outlines a general procedure for the cross-coupling of **1-decylboronic acid** with an aryl bromide.

Materials:

- Aryl bromide (1.0 equivalent)
- **1-Decylboronic acid** (1.2-1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
- Solvent system (e.g., Toluene/Water, Dioxane/Water)
- Argon or Nitrogen gas

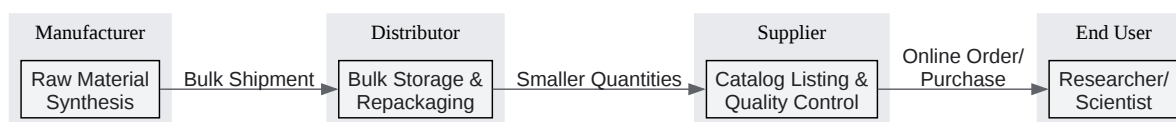
Procedure:

- In a Schlenk flask, combine the aryl bromide, **1-decylboronic acid**, palladium catalyst, and base.
- Evacuate and backfill the flask with argon or nitrogen three times.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours.

- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
- Separate the layers, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel.

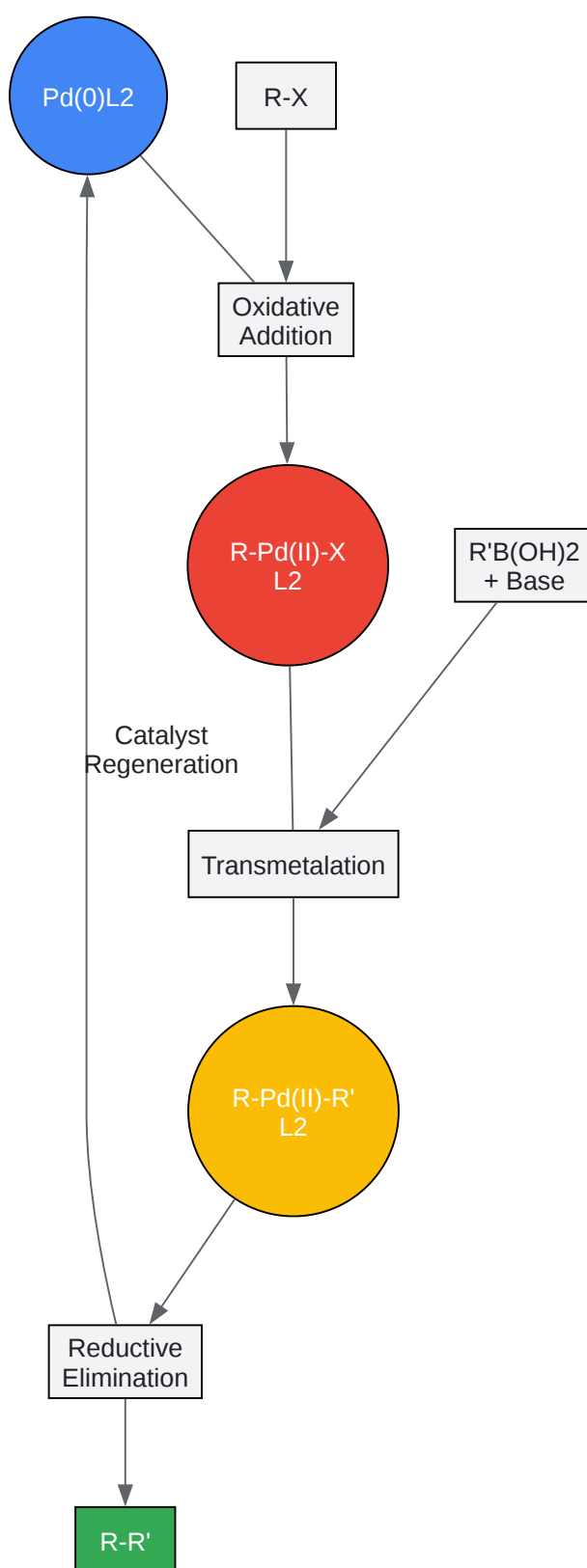
Visualizing Key Processes

To further aid in the understanding of the commercial and experimental landscape of 1-**decylboronic acid**, the following diagrams illustrate a typical supply chain and a key reaction pathway.



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Caption: A simplified workflow of the 1-**decylboronic acid** supply chain.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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- To cite this document: BenchChem. [Commercial Availability of 1-Decylboronic Acid: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1351434#commercial-availability-of-1-decylboronic-acid]

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